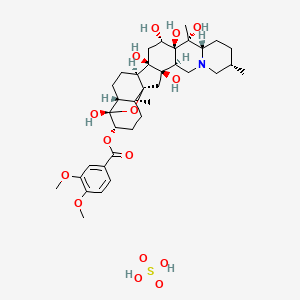

VERATRINE SULFATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Veratrine is a mixture of alkaloids derived from the Liliaceae plant . The two major alkaloid components of veratrine are veratradine and cevadine . Veratrine sulfate is a form of this compound where the veratrine alkaloids are combined with sulfate ions .

Synthesis Analysis

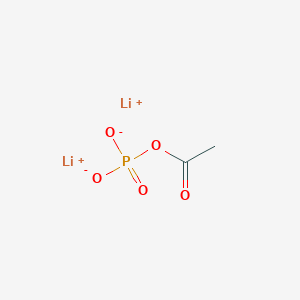

The synthesis of organosulfates, such as this compound, can be challenging due to their poor solubility in organic solvents . A high yielding route to organosulfates has been reported using a tributylsulfoammonium betaine . The reaction conditions were tested with a diverse range of alcohols, including natural products and amino acids .Molecular Structure Analysis

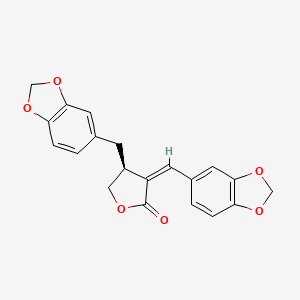

Veratrine is a derivative of veracevine, which belongs to the class of C-nor-D-homosteroidal alkaloids . The molecular structure and stereochemistry of this and related alkaloids were established after decades of chemical investigations . Veratrine has a molecular formula of C32H49NO9 .Chemical Reactions Analysis

This compound, as an organosulfate, is part of a burgeoning area in biology . Organosulfates play a variety of important roles in biology, from xenobiotic metabolism to the downstream signaling of steroidal sulfates in disease states . The insertion and isolation of sulfate groups into target molecules remain a challenging aspect of their synthesis .Wissenschaftliche Forschungsanwendungen

Emesis Research : Veratrine sulfate has been effective in inducing dose-dependent emesis (vomiting) in the experimental model using Suncus murinus, suggesting its potential in emesis research (Ueno, Matsuki, & Saito, 1987).

Cardiac Function Studies : Research on frog heart muscles showed that this compound prolongs action potentials and has a positive inotropic effect (enhancing muscle contraction), primarily through its impact on sodium ion conductance (Horackova & Vassort, 1973).

Hypertension Treatment : Historically, the use of Veratrum alkaloids like veratrine in hypertension treatment was based on observations of their blood pressure-lowering effects (Krayer & Meilman, 1977).

Cytochemistry : Veratrine has been used in cytochemical studies for its effect on cell structures, especially chromosomes, making it valuable in the field of genetics and cellular biology (Sharma & Sarkar, 1956).

Neurogenic Pulmonary Edema Studies : this compound was used in a canine model to study neurogenic pulmonary edema, revealing insights into both hemodynamic and permeability mechanisms in this condition (Maron, 1985).

Neurophysiology Research : Veratrine's effect on amino acid synthesis in the ventral nerve cord of lobsters has been investigated, providing insights into its action on neural tissue (Gilles & Schoffeniels, 1964).

Muscle and Nerve Physiology : Studies on the effect of veratrine on medullated nerve heat production and the response to nerve stimulation have contributed to our understanding of nerve physiology (Hill, 1933).

Mitochondrial Research : Veratrine's impact on skeletal muscle mitochondria has been studied, highlighting its effects on mitochondrial function and structure (Freitas, Fagian, & Höfling, 2006).

Cardiovascular Research : The action of veratrine on the isolated mammalian heart has been explored, revealing its effects on cardiac output and heart muscle function (Krayer & Méndez, 1942).

Neuroscience : Veratrine has been used to study its effects on the survival of embryonic chick sympathetic neurons, providing insights into the mechanisms of neuronal survival and growth (Bhave, Malhotra, Wakade, & Wakade, 1990).

Wirkmechanismus

Safety and Hazards

Veratrine sulfate should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of exposure, it is recommended to wash with plenty of soap and water and seek medical advice if irritation occurs .

Zukünftige Richtungen

While specific future directions for veratrine sulfate were not found, the study of organosulfates is a growing area in biology . The development of new methods for the synthesis of organosulfates could lead to advancements in various fields, including drug discovery .

Relevant Papers Several papers have been published on veratrine and its effects. For instance, a paper titled “A plant alkaloid, veratridine, potentiates cancer chemosensitivity by UBXN2A-dependent inhibition of an oncoprotein, mortalin-2” discusses the anti-tumor effects of veratrine . Another paper, “News from the Archives”, explores the implications of some overlooked reports concerning the effects of veratrine on plant cell mitosis . A third paper, “A study of the crustacean axon repetitive response. 3. A comparison of the effect of this compound solution and potassium-rich solutions”, discusses the effects of this compound on crustacean axons .

Eigenschaften

IUPAC Name |

[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51NO11.H2O4S/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5;1-5(2,3)4/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3;(H2,1,2,3,4)/t19-,23+,24-,25-,26-,27-,28-,30-,31+,32+,33+,34+,35-,36-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBKUHWLYCUNKR-XTYXREPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53NO15S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5h-Azepino[1,2-a]benzimidazole](/img/structure/B579102.png)